molecular formula C21H22N2O4 B6661698 3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid

3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B6661698
M. Wt: 366.4 g/mol
InChI Key: AOBWUNKANFZWKP-UHFFFAOYSA-N
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Description

3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to the Phenyl Ring: The azepane ring is then attached to a phenyl ring through a carbonylation reaction.

    Formation of the Benzoic Acid Core:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: The phenyl and benzoic acid rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The azepane ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-(Piperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    3-[[4-(Morpholine-1-carbonyl)phenyl]carbamoyl]benzoic acid: Contains a morpholine ring, offering different chemical properties.

Uniqueness

3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(16-6-5-7-17(14-16)21(26)27)22-18-10-8-15(9-11-18)20(25)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBWUNKANFZWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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